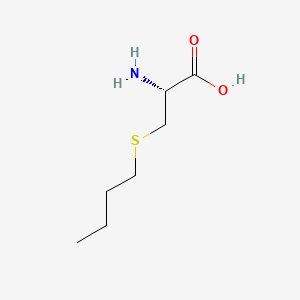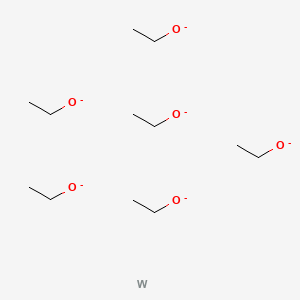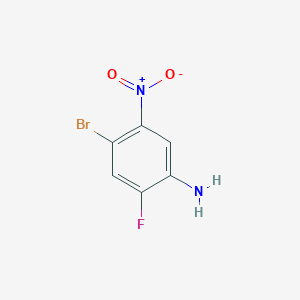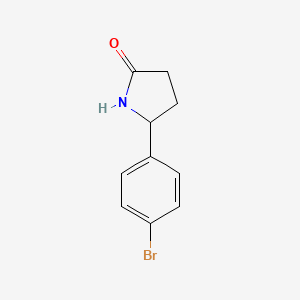![molecular formula C6H14N2O2 B1601286 O-[2-(Morpholin-4-yl)ethyl]hydroxylamine CAS No. 42476-63-1](/img/structure/B1601286.png)
O-[2-(Morpholin-4-yl)ethyl]hydroxylamine
Übersicht
Beschreibung
O-[2-(Morpholin-4-yl)ethyl]hydroxylamine, also known as MEMOX, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic effects. MEMOX is a hydroxylamine derivative that has been shown to have antioxidant properties and can protect against oxidative stress-induced damage. In
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy
O-[2-(Morpholin-4-yl)ethyl]hydroxylamine derivatives, particularly phthalocyanine derivatives, have shown potential in photodynamic therapy (PDT). These compounds have demonstrated promising photodynamic activity against cancer cell lines. For instance, a study found that zinc(II) phthalocyanine derivatives possessing two 2-(morpholin-4-yl)ethoxy substituents showed significant cytotoxic activity in prostate and human malignant melanoma cells when irradiated. These derivatives are characterized by moderate to high quantum yields of singlet oxygen production, which is crucial for effective PDT (Kucińska et al., 2015).
Oral Cancer Treatment
Another application involves the treatment of oral cancer. Liposome-incorporated phthalocyanines with zinc(II) or magnesium(II) ions and 2-(morpholin-4-yl)ethoxy groups have been studied for their photodynamic activity against oral cancer cell lines. These compounds, particularly when incorporated into liposomes, exhibited promising biological effects against oral squamous cell carcinoma, demonstrating the potential of morpholine derivatives in cancer treatment (Skupin-Mrugalska et al., 2018).
Antifungal Activity
Compounds with the morpholine moiety, such as 1-(2-(4-morpholinomethyl)-1H-benzoimidazol-1-yl)propan-2-one oxime-ethers, have been synthesized and tested for antifungal activity. These compounds showed excellent antifungal activity against various pathogens, indicating their potential in agricultural or pharmaceutical applications for combating fungal infections (Zhou et al., 2013).
Heavy Metal Ion Sequestration
Morpholine-functionalized polycarbonate hydrogels have been developed for heavy metal ion sequestration. These hydrogels, containing 2-(morpholin-4-yl)ethyl groups, have shown the capability to withdraw and retain lead ions from aqueous solutions. This application is particularly relevant for environmental remediation and water purification (Kawalec et al., 2013).
Eigenschaften
IUPAC Name |
O-(2-morpholin-4-ylethyl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c7-10-6-3-8-1-4-9-5-2-8/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYJIKFQAFBQJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10520168 | |
| Record name | O-[2-(Morpholin-4-yl)ethyl]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10520168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-[2-(Morpholin-4-yl)ethyl]hydroxylamine | |
CAS RN |
42476-63-1 | |
| Record name | O-[2-(Morpholin-4-yl)ethyl]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10520168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Oxaspiro[4.5]decan-8-one](/img/structure/B1601205.png)
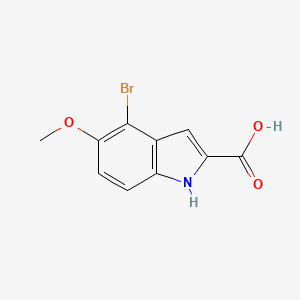
![2-tert-Butoxy-2-oxoethyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate](/img/structure/B1601207.png)
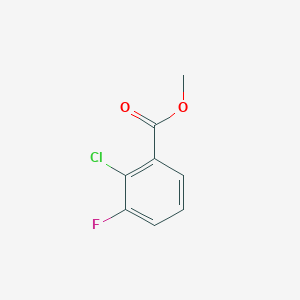
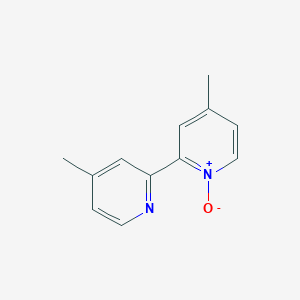
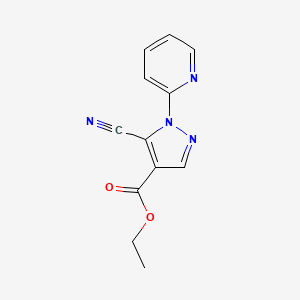
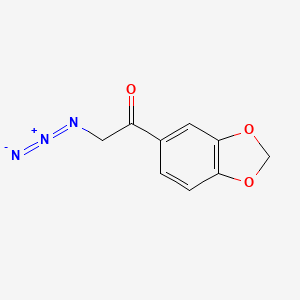
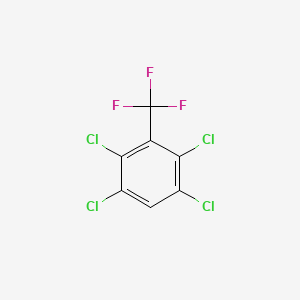
![N-[3-[bis(prop-2-enyl)amino]phenyl]acetamide](/img/structure/B1601219.png)
